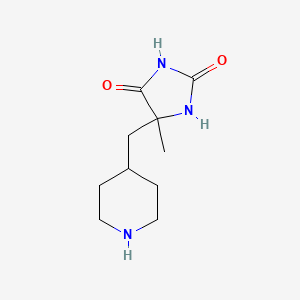

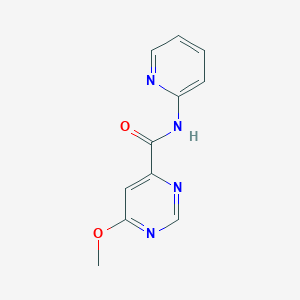

1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

説明

The compound contains a 1,3,2-dioxaborolane group, which is a type of boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The compound contains a pyrazole ring, a piperidine ring, and a 1,3,2-dioxaborolane group. Pyrazole is a five-membered ring with two nitrogen atoms, and piperidine is a six-membered ring with one nitrogen atom. The 1,3,2-dioxaborolane group contains a three-membered ring with a boron atom .Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The pyrazole and piperidine rings in the compound could potentially undergo various reactions depending on the conditions.科学的研究の応用

Synthesis and Characterization

The compound , while not directly mentioned in the available literature, relates closely to compounds with similar structural motifs, such as boric acid ester intermediates with benzene rings. These compounds, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, have been synthesized through a three-step substitution reaction. Their structures were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Conformational analysis and molecular electrostatic potential studies further elucidate the physicochemical properties of these compounds, highlighting the significant role of density functional theory (DFT) in understanding their molecular architecture (Huang et al., 2021).

Pharmacokinetics and Biological Applications

The synthesis and characterization of compounds bearing the tetramethyl-1,3,2-dioxaborolan motif, such as 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, offer insights into their potential biological applications. For example, the cytotoxicity evaluation of similar compounds, alongside molecular docking studies, provides a foundational understanding of their interactions with biological targets. The binding analysis of these molecules with human serum albumin, conducted through fluorescence spectroscopy, reveals their pharmacokinetic nature, underscoring the potential for further biological application (Govindhan et al., 2017).

Antimicrobial and Antifungal Activities

Compounds featuring the tetramethyl-1,3,2-dioxaborolan motif have been explored for their antimicrobial activities. For instance, novel tetrazole substituted piperidine derivatives have been synthesized and evaluated for their antimicrobial activity using the serial dilution method. These studies have shown that certain compounds exhibit promising activity against reference drug candidates, suggesting their potential as new lead molecules in the fight against microbial infections (Elavarasan et al., 2014).

Safety and Hazards

特性

IUPAC Name |

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O3/c1-12(21)19-8-6-14(7-9-19)20-11-13(10-18-20)17-22-15(2,3)16(4,5)23-17/h10-11,14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOIROACSGYAMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2696941.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2696942.png)

![(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696946.png)

![2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2696950.png)

![N-(3-methoxyphenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2696954.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)

![5-[(4-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2696956.png)

![4-Propyl-2-[(pyridin-3-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2696960.png)